molecular formula C13H14O3S B1393418 Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate CAS No. 745052-94-2

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate

Cat. No. B1393418
M. Wt: 250.32 g/mol
InChI Key: WSHDLDNMLDZRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopropylthio group attached to a phenyl ring, and an ester functional group. The cyclopropyl group would add some degree of strain to the molecule, which could have interesting effects on its reactivity .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the phenyl and cyclopropylthio groups could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the ester group would likely make it polar and potentially capable of participating in hydrogen bonding . The phenyl group could contribute to its lipophilicity.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is involved in various synthesis processes, particularly in the formation of complex organic compounds. For instance, Ahmed et al. (2016) demonstrated its use in the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, further analyzing their crystal structures and spectroscopic properties. This synthesis process utilizes FT-IR, NMR, and TOF-MS spectrometry, highlighting the compound's role in forming structures stabilized by intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Catalytic Applications

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate also plays a role in catalytic processes. Saito and Takeuchi (2007) described its use in a [4+3] cycloaddition process catalyzed by Ni(cod)2–TOPP. This reaction offers a new method for synthesizing cycloheptene derivatives, suggesting potential applications in organic synthesis and material science (Saito & Takeuchi, 2007).

Bioactive Compound Synthesis

The compound is also significant in the synthesis of bioactive compounds. Research by Huang et al. (2017) on reef soft corals led to the discovery of new steroids with methyl ester groups, where ethyl acetate extracts played a crucial role. These findings contribute to the broader understanding of marine natural products and their potential pharmacological applications (Huang et al., 2017).

Molecular Docking Studies

In the field of medicinal chemistry, ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate is important for molecular docking studies. Ragavan et al. (2020) focused on a derivative of this compound for the chemotherapeutic treatment of breast cancer cells. Their study combined spectroscopic techniques and molecular docking to explore the structural properties and potential therapeutic applications of the compound (Ragavan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 2-(4-cyclopropylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHDLDNMLDZRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)SC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676816
Record name Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate

CAS RN

745052-94-2
Record name Ethyl 4-(cyclopropylthio)-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745052-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [4-(cyclopropylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask was placed methylene chloride (100 mL) and aluminum trichloride (9.87 g, 74.01 mmol) and it was cooled to 0° C. in an ice bath. To this was then added dropwise chloro-oxo-acetic acid ethyl ester (6.46 mL, 58.03 mmol) keeping the temperature of the solution below 5° C. and it was then stirred for 30 min at 0° C. After this time a solution of cyclopropylsulfanyl-benzene (8.00 g, 53.24 mmol) in methylene chloride (5 mL) was added dropwise while keeping the temperature of the solution below 5° C. The ice bath was then removed and the reaction allowed to warm up to 25° C. and stirred for 3 h. The reaction was then cooled back down to 0° C. in an ice bath and added dropwise ice water (20 mL) keeping the temperature of the solution below 20° C. It was then stirred for 15 min and then transferred to a separatory funnel and separated. The organic phase was then washed with water (2×25 mL), saturated aqueous sodium bicarbonate solution (2×25 mL) and water (25 mL) and then dried over magnesium sulfate, filtered and concentrated in vacuo to afford (4-cyclopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester (12.19 g, 91%) as a yellow oil and used without further purification.
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.87 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred suspension of AlCl3 (12.90 g, 96.8 mmol) in anhydrous CH2Cl2 (135 mL) was treated portionwise at 0° C. with ethyl chlorooxoacetate (8.5 mL, 76.0 mmol). Cyclopropyl phenyl sulfide (10.0 mL, 70.0 mmol) was added to the mixture dropwise over 1 h while maintaining the reaction temperature below 10° C. The mixture was allowed to warm to 20° C., before being stirred for an additional 70 min. Ice cold H2O (35 mL) was added on cooling to 0° C., then the mixture was stirred further for 10 min. The CH2Cl2 layer was separated, then the aqueous layer was extracted with more CH2Cl2 (2×50 mL). The combined organic layers were dried (MgSO4), filtered and concentrated to give ethyl(4-cyclopropylsulfanylphenyl)oxoacetate: RTB=1.74 min. LHMDS (3.7 mL of a 1.0M solution in THF, 3.7 mmol) was added to a stirred suspension of triphenyl(tetrahydropyran-4-ylmethyl)phosphonium iodide (Preparation 21, 1.82 g, 3.7 mmol) in anhydrous THF (5.6 mL) at 0° C. After 1 h, a solution of ethyl(4-cyclopropylsulfanylphenyl)oxoacetate (0.78 g, 3.1 mmol) in anhydrous THF (4 mL) was added over 5 min. The mixture was stirred at 0° C. for 1 h, before being allowed to warm to 20° C. over 16 h. H2O (7 mL) was added on cooling down to 0° C. 1M HCl was added to adjust the pH to 6, then the mixture was stirred for 1 h at 20° C. The THF was removed in vacuo, then Et2O (35 mL) was added. The mixture was stirred for 30 min and filtered, washing with Et2O. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic extracts were washed with brine (20 mL), dried, filtered, and concentrated. Flash chromatography (IH-CH2Cl2, 2:1 to 1:1, followed by THF-CH2Cl2, 1:99) yielded ethyl 2-(4-cyclopropylsulfanylphenyl)-3-(tetrahydropyran-4-yl)acrylate: m/z (ES+)=333.2 [M+H]+. A stirred solution of this thioether (609 mg, 1.83 mmol) in CH2Cl2 (35 mL) was treated with a solution of mCPBA (992 mg of 65% pure, 3.74 mmol) in CH2Cl2 (15 mL). After 6 h, saturated aqueous NaHCO3 (25 mL) was added, then stirring was continued for 5 min. The layers were separated, then the aqueous phase was extracted with CH2Cl2 (20 mL). The combined organic layers were washed with saturated aqueous NaHCO3 (25 mL), H2O (25 mL), and brine (25 mL), before being dried (MgSO4). Filtration and solvent evaporation gave ethyl 2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)acrylate: m/z (ES+)=382.2 [M+NH4]+. A solution of this compound (667 mg, 1.83 mmol) in EtOAc (60 mL) was treated with Pd (10% on C, 424 mg, 0.39 mmol). The reaction mixture was stirred under a H2 atmosphere for 3 d, before being filtered through Celite. The Celite was washed with EtOAc (100 mL), then the combined filtrates were concentrated to give ethyl 2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionate: RF (CH2Cl2-THF, 30:1)=0.56. A solution of this ester (664 mg, 1.81 mmol) in THF-H2O (3:1, 20 mL) was stirred with LiOH.H2O (168 mg, 4.00 mmol) for 23 h. The THF was evaporated off under reduced pressure, then the remainder was diluted with H2O (10 mL). The mixture was washed with Et2O (2×20 mL), before being acidified with 2M HCl (5 mL) to pH 1. The remainder was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4), filtered, and evaporated to give the title compound: m/z (ES+)=694.4 [2M+NH4]+.
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
35 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred suspension of AlCl3 (12.90 g, 96.8 mmol) in anhydrous CH2Cl2 (135 mL) was treated portionwise at 0° C. with ethyl chlorooxoacetate (8.5 mL, 76.0 mmol). Cyclopropyl phenyl sulfide (10.0 mL, 70.0 mmol) was added to the mixture dropwise over 1 h while maintaining the reaction temperature below 10° C. The mixure was allowed to warm to 20° C., before being stirred for an additional 70 min. Ice cold H2O (35 mL) was added on cooling to 0° C., then the mixture was stirred further for 10 min. The CH2Cl2 layer was separated, then the aqueous layer was extracted with more CH2Cl2 (2×50 mL). The combined organic layers were dried (MgSO4), filtered and concentrated to give ethyl (4-cyclopropylsulfanylphenyl)-oxoacetate: RTB=1.74 min. LHMDS (3.7 mL of a 1.0M solution in THF, 3.7 mmol) was added to a stirred suspension of triphenyl(tetrahydropyran-4-ylmethyl)-phosphonium iodide (Preparation 21, 1.82 g, 3.7 mmol) in anhydrous THF (5.6 mL) at 0° C. After 1 h, a solution of ethyl (4-cyclopropylsulfanylphenyl)oxoacetate (0.78 g, 3.1 mmol) in anhydrous THF (4 mL) was added over 5 min. The mixture was stirred at 0° C. for 1 h, before being allowed to warm to 20° C. over 16 h. H2O (7 mL) was added on cooling down to 0° C. 1M HCl was added to adjust the pH to 6, then the mixture was stirred for 1 h at 20° C. The THF was removed in vacuo, then Et2O (35 mL) was added. The mixture was stirred for 30 min and filtered, washing with Et2O. The aqueous layer was separated and extracted with Et2O (3×10 mL). The combined organic extracts were washed with brine (20 mL), dried, filtered, and concentrated. Flash chromatography (IH—CH2Cl2, 2:1 to 1:1, followed by THF—CH2Cl2, 1:99) yielded ethyl 2-(4-cyclopropylsulfanylphenyl)-3-(tetrahydropyran-4-yl)acrylate: m/z (ES+)=333.2 [M+H]+. A stirred solution of this thioether (609 mg, 1.83 mmol) in CH2Cl2 (35 mL) was treated with a solution of mCPBA (992 mg of 65% pure, 3.74 mmol) in CH2Cl2 (15 mL). After 16 h, saturated aqueous NaHCO3 (25 mL) was added, then stirring was continued for 5 min. The layers were separated, then the aqueous phase was extracted with CH2Cl2 (20 mL). The combined organic layers were washed with saturated aqueous NaHCO3 (25 mL), H2O (25 mL), and brine (25 mL), before being dried (MgSO4). Filtration and solvent evaporation gave ethyl 2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)acrylate: m/z (ES+)=382.2 [M+NH4]+. A solution of this compound (667 mg, 1.83 mmol) in EtOAc (60 mL) was treated with Pd (10% on C, 424 mg, 0.39 mmol). The reaction mixture was stirred under a H2 atmosphere for 3d, before being filtered through Celite. The Celite was washed with EtOAc (100 mL), then the combined filtrates were concentrated to give ethyl 2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionate: RF (CH2Cl2-THF, 30:1)=0.56. A solution of this ester (664 mg, 1.81 mmol) in THF-H2O (3:1, 20 mL) was stirred with LiOH.H2O (168 mg, 4.00 mmol) for 23 h. The THF was evaporated off under reduced pressure, then the remainder was diluted with H2O (10 mL). The mixture was washed with Et2O (2×20 mL), before being acidified with 2M HCl (5 mL) to pH1. The remainder was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4), filtered, and evaporated to give the title compound: m/z (ES+)=694.4 [2M+NH4]+.
Name
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.